4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Description
The compound “4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a complex organic molecule. It is derived from the combination of several different functional groups and structures, including a quinazolinone ring, a nitrobenzyl group, and a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a nitrobenzyl group, and a thioether linkage . These functional groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the thioether linkage could be oxidized . Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Potential Applications
Cyclized Substituted Thioureas : A study prepared 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones by synthesizing N-substituted-o-nitrobenzylamines, suggesting their potential antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961).
Corrosion Inhibition : Research on Quinazoline Schiff base compounds, including structures similar to the query compound, showed significant inhibition of mild steel corrosion in hydrochloric acid, indicating their use as corrosion inhibitors (Khan et al., 2017).
SARS-CoV-2 Protease Inhibition : A novel ambroxol-derived tetrahydroquinazoline demonstrated potency against SARS-CoV-2 proteins, suggesting potential applications in antiviral therapies (Krysantieva et al., 2023).
Antioxidant and Bioactivity : A triazole derivative study highlighted the structural, antioxidant, and bioactivity profiles of similar compounds, pointing towards their application in pharmaceuticals (Alaşalvar et al., 2021).
Antiarrhythmic Properties : Isoquinoline derivatives research focused on synthesizing compounds with antiarrhythmic properties, offering insights into cardiovascular drug development (Markaryan et al., 2000).
Properties
IUPAC Name |
4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-16-13-7-2-1-6-12(13)14(17-15)22-9-10-4-3-5-11(8-10)18(20)21/h3-5,8H,1-2,6-7,9H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVLGWRTWVKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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